N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide
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Overview
Description
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group, which is further connected to a naphthalene-1-carboxamide moiety through a carbamothioyl linkage.
Preparation Methods
The synthesis of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole core Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or naphthalene rings are replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex molecules.
Scientific Research Applications
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies investigating the inhibition of specific enzymes and receptors involved in various diseases.
Industrial Applications: The compound is explored for its use in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide can be compared with other benzoxazole derivatives such as:
Benzimidazole: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole ring.
Benzofuran: Lacks the nitrogen atom present in benzoxazole.
The uniqueness of this compound lies in its specific functional groups and the combination of the benzoxazole and naphthalene moieties, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-16-9-14-22-23(15-16)31-25(28-22)18-10-12-19(13-11-18)27-26(32)29-24(30)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,1H3,(H2,27,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXBOPFFFUADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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